

Application Notes and Protocols: 5-Butyl-Hexadecane as a Phase Change Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexadecane, 5-butyl-

Cat. No.: B13788955

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These application notes provide a comprehensive overview of the use of 5-butyl-hexadecane as a phase change material (PCM). This document includes its thermophysical properties, detailed experimental protocols for its characterization, and logical workflows for its application in thermal energy storage. While experimental data for 5-butyl-hexadecane is not abundant in publicly available literature, this document compiles known data, offers comparisons with similar alkanes, and provides standardized protocols for its evaluation.

Introduction to 5-Butyl-Hexadecane as a PCM

5-Butyl-hexadecane is a branched-chain alkane with the chemical formula $C_{20}H_{42}$. Like other long-chain alkanes, it has potential for use as an organic phase change material. Organic PCMs are favored for many applications due to their chemical stability, lack of supercooling, and high latent heat of fusion.^[1] The introduction of branching in the alkane chain, as in 5-butyl-hexadecane, can influence its melting point and crystalline structure, which in turn affects its properties as a PCM.^[2] Branched alkanes often exhibit lower melting points and different packing efficiencies compared to their linear counterparts.^[3]

Chemical and Physical Properties:

Property	Value	Source
Chemical Formula	C20H42	[4]
Molecular Weight	282.55 g/mol	[5]
CAS Number	6912-07-8	[4][5]
Calculated Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	44.03 kJ/mol	[5]

Thermophysical Properties and Characterization

The performance of a PCM is primarily determined by its thermophysical properties. The following table summarizes key properties for 5-butyl-hexadecane, with comparisons to the well-characterized linear alkane, n-hexadecane.

Property	5-Butyl-Hexadecane (C20H42)	n-Hexadecane (C16H34)	Notes
Melting Point (T_{fus})	Data not available (likely lower than n-hexadecane due to branching)	~18.18 °C	[6][7]
Latent Heat of Fusion ($\Delta_{\text{fus}}H$)	Calculated: ~155.8 J/g (from 44.03 kJ/mol)	~206 - 236 J/g	[5][6][8]
Thermal Conductivity (k)	Data not available (expected to be low, typical for organic PCMs)	~0.140 W/(m·K) (liquid)	[9][10]
Specific Heat Capacity (C_p)	Data not available	~2.2 J/(g·K) (liquid)	
Density (ρ)	Data not available	~0.77 g/cm ³ (liquid)	[9]

Experimental Protocols

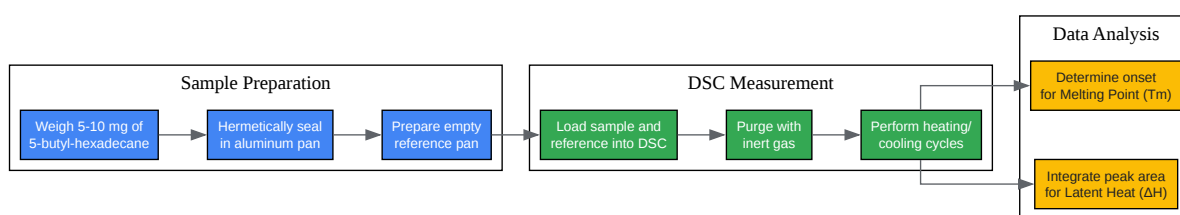
Determination of Melting Point and Latent Heat of Fusion (DSC)

Differential Scanning Calorimetry (DSC) is the standard method for measuring the melting temperature and latent heat of fusion of PCMs.^{[8][11]}

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of 5-butyl-hexadecane into a standard aluminum DSC pan.
 - Hermetically seal the pan to prevent any loss of material during heating.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- DSC Instrument Setup:
 - Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the expected temperature range of the sample.^[8]
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.
- Measurement Cycle:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
 - Heat the sample at a controlled rate (e.g., 5-10 K/min) to a temperature well above the melting point (e.g., 40 °C).^[8]
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at the same controlled rate.

- Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility.
- Data Analysis:
 - The melting point (T_{onset}) is determined from the onset of the melting peak on the heating curve.
 - The latent heat of fusion (ΔH) is calculated by integrating the area of the melting peak.



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Caption: Workflow for DSC analysis of 5-butyl-hexadecane.

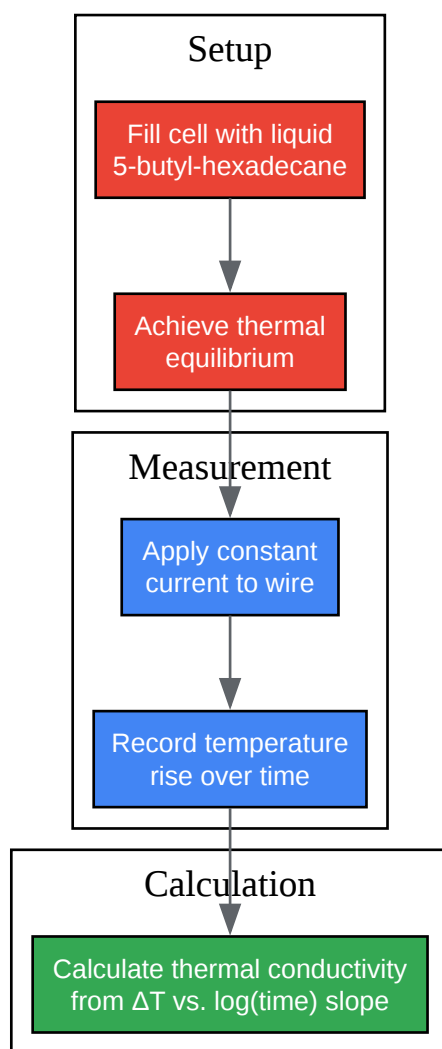
Thermal Conductivity Measurement

The transient hot-wire method is a common and reliable technique for measuring the thermal conductivity of liquids.^{[12][13]}

Protocol:

- Apparatus:
 - A transient hot-wire apparatus consists of a thin platinum wire suspended in the liquid sample.
 - The apparatus measures the temperature rise of the wire as a function of time when a constant electrical current is applied.

- Procedure:
 - Fill the measurement cell with liquid 5-butyl-hexadecane, ensuring the hot wire is fully submerged.
 - Allow the sample to reach thermal equilibrium at the desired measurement temperature.
 - Apply a constant voltage step to the wire for a short duration (typically 1-2 seconds).
 - Record the temperature rise of the wire over time.
 - The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.
- Considerations:
 - The measurement time must be short to avoid the onset of natural convection.[\[13\]](#)
 - The method is suitable for measuring the thermal conductivity in the liquid phase.



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Caption: Transient hot-wire method for thermal conductivity.

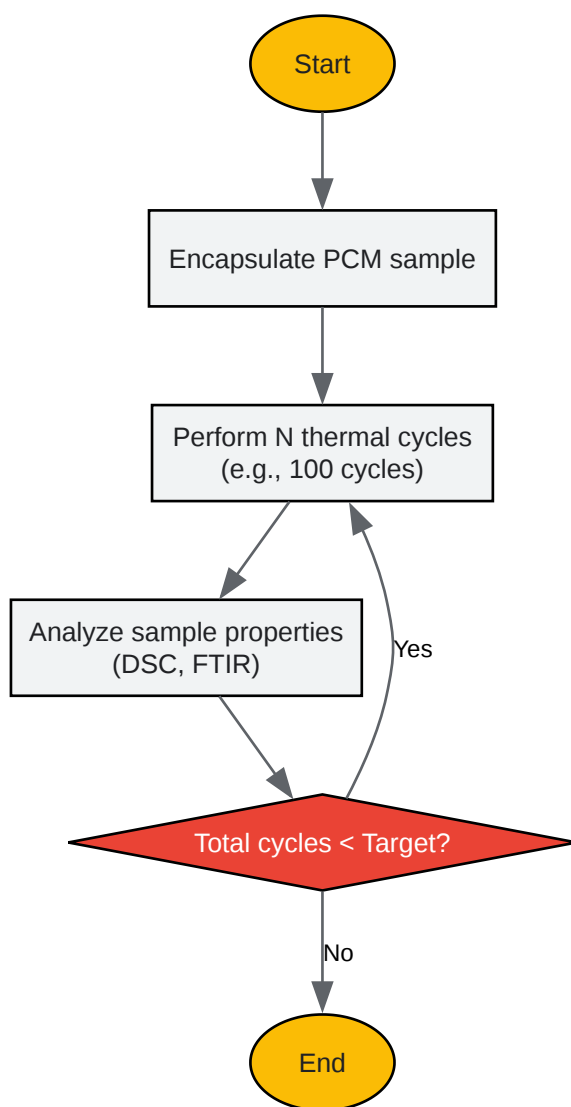
Thermal Cycling Stability

To ensure long-term reliability, the PCM must be subjected to repeated melting and freezing cycles.[2][14][15]

Protocol:

- Sample Preparation:

- Encapsulate a known amount of 5-butyl-hexadecane in a sealed container (e.g., vial or pouch).
- Cycling Test:
 - Place the encapsulated sample in a thermal cycler or a temperature-controlled bath.
 - Subject the sample to a large number of thermal cycles (e.g., 1000 or more).[\[2\]](#)
 - Each cycle should involve complete melting and solidification of the PCM. For example, cycle between 0 °C and 40 °C.
- Analysis:
 - After a predetermined number of cycles (e.g., every 100 cycles), remove a sample for analysis.
 - Perform DSC analysis to determine any changes in the melting point and latent heat of fusion.
 - Chemical characterization (e.g., using Fourier Transform Infrared Spectroscopy - FTIR) can be performed to check for any degradation of the material.



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Caption: Workflow for thermal cycling stability testing.

Potential Applications

Given its nature as a branched-chain alkane, 5-butyl-hexadecane is likely to have a melting point suitable for applications in:

- Building energy efficiency: Incorporation into building materials to regulate indoor temperatures.

- Thermal management of electronics: As a heat sink to absorb and dissipate heat from electronic components.
- Cold chain logistics: In shipping containers to maintain a stable temperature for sensitive goods.[6][16]
- Drug development and storage: Ensuring stable temperature conditions for sensitive pharmaceutical compounds.

Conclusion

5-Butyl-hexadecane presents an interesting candidate for a phase change material, particularly where a specific melting point, potentially lower than that of n-hexadecane, is required. While comprehensive experimental data is currently limited, the standardized protocols outlined in this document provide a clear framework for its thorough characterization and evaluation for various thermal energy storage applications. Researchers are encouraged to perform these experimental evaluations to build a more complete understanding of this material's potential.

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- To cite this document: BenchChem. [Application Notes and Protocols: 5-Butyl-Hexadecane as a Phase Change Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13788955#application-of-5-butyl-hexadecane-in-phase-change-materials-pcms]

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